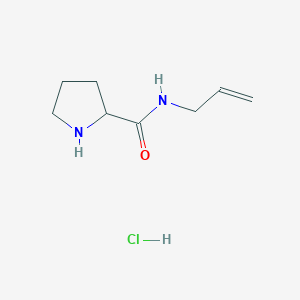

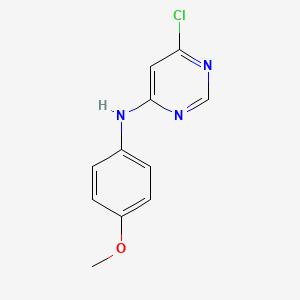

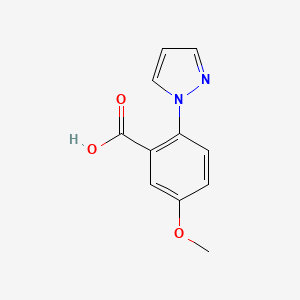

![molecular formula C8H7ClF3NO B1395227 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine CAS No. 771581-60-3](/img/structure/B1395227.png)

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine

Overview

Description

“1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine” is a chemical compound with the molecular formula C8H7ClF3NO . It is also known as “3-Chloro-4-(trifluoromethoxy)benzylamine” and has a CAS Number of 771581-60-3 . It is typically stored at ambient temperature and is in liquid form .

Molecular Structure Analysis

The molecular structure of “1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine” can be represented as 1S/C8H7ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H,4,13H2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications

Antibacterial and Antifungal Activities

This compound has been used in the design and synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds have shown significant antibacterial and antifungal activities against several pathogenic Gram-positive and Gram-negative bacterial and fungal strains . In particular, compounds with a trifluoromethoxy group were found to be more effective than those with a trifluoromethyl group .

Drug Development

The trifluoromethyl group, which is present in “1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine”, is a common feature in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities, making it a valuable component in the development of new drugs .

Synthesis of Aryl Trifluoromethyl Ethers

“1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine” can potentially be used in the synthesis of aryl trifluoromethyl ethers . These ethers are important in organo-fluorine chemistry, a unique branch of organic chemistry where fluorine incorporation in organic molecules exhibits unique behaviors .

Development of Antimicrobials

The trifluoromethoxy group in “1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine” can be utilized in the development of new antimicrobials . Given the increasing problem of drug resistance, the development of new antimicrobials is of great importance .

Cancer Research

The trifluoromethyl group in “1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine” is also found in Alpelisib, a drug used in cancer research . Alpelisib is a PI3K inhibitor used in the treatment of PIK3CA-mutated, hormone receptor-positive advanced breast cancer .

Development of Fluorine-Containing Compounds

“1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine” can be used in the development of fluorine-containing compounds . These compounds are important in various fields including medicines, electronics, agrochemicals, and catalysis .

Safety and Hazards

This compound is labeled with the signal word “Danger” and has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), and P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower) .

properties

IUPAC Name |

[3-chloro-4-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFDZNSGNUXERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696836 | |

| Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | |

CAS RN |

771581-60-3 | |

| Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

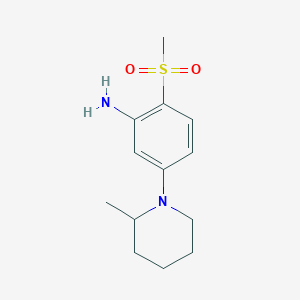

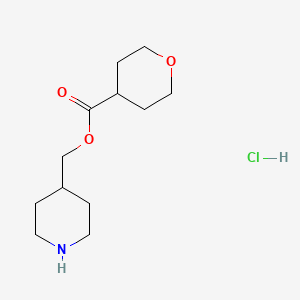

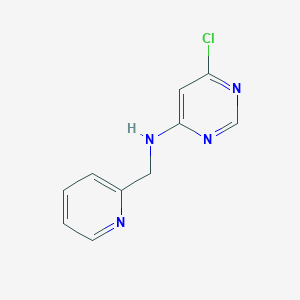

![8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395154.png)

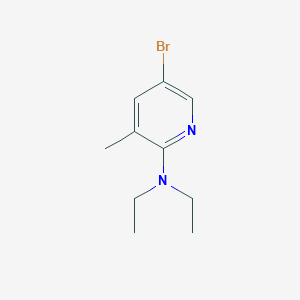

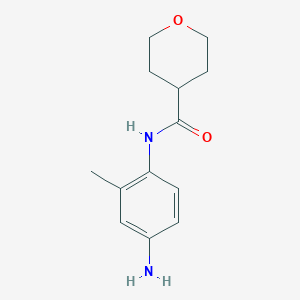

![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)